2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a cyclopenta[d]pyrimidin-4-yl group, an azetidin-3-yl group, and a dihydropyridazin-3-one group. These groups are common in many biologically active compounds, including drugs and natural products .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopenta[d]pyrimidin-4-yl ring, the azetidin-3-yl ring, and the dihydropyridazin-3-one ring. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of nitrogen in the azetidin-3-yl and dihydropyridazin-3-one groups suggests that these parts of the molecule could participate in hydrogen bonding, which could affect the compound’s properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the azetidin-3-yl group might be susceptible to ring-opening reactions, while the dihydropyridazin-3-one group could potentially undergo oxidation or reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, charge distribution, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Antimicrobial Activities : A series of pyrimidine-azetidinone analogues, similar in structure to the compound , have been synthesized and tested for their antimicrobial and antitubercular activities. These compounds show promise for designing further antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Biological Activity and Plant Growth Stimulation : Other derivatives of this compound have been found to exhibit significant biological activities, including a pronounced effect on plant growth stimulation. This indicates potential applications in agricultural science (Pivazyan et al., 2019).
Novel Synthesis Methods : Modified synthesis methods for similar compounds have been developed, highlighting the versatility and potential for varied applications in chemical synthesis (Erkin & Krutikov, 2008).
Antimicrobial Activity of Novel Compounds : Research has also focused on the synthesis of new compounds based on this structure and evaluating their antimicrobial efficacy. This suggests potential for developing new antimicrobial agents (Rashad et al., 2009).
Synthesis and Antitubercular Activities : Additionally, certain azetidinones and thiazolidinones encompassing similar structures have been evaluated for their in vitro antimicrobial activity against several microbes and antitubercular activity (Modha et al., 2002).
Synthesis of Related Heterocyclic Structures : The synthesis of related heterocyclic structures has been explored for their antimicrobial and antimycotic activity, although some studies found no significant antiviral activity (Rinaldi et al., 1993).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-11-5-6-15(22)21(19-11)9-12-7-20(8-12)16-13-3-2-4-14(13)17-10-18-16/h5-6,10,12H,2-4,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVMLBOEHOPUQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=NC4=C3CCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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